Lipophilicity: LogP Reduction vs. Analogs
The 2-methoxyethyl substituent significantly reduces lipophilicity compared to simple N-alkyl analogs, improving aqueous compatibility and altering ADME predictions. The target compound has a calculated LogP of 0.326 [1]. In contrast, the 1-methyl analog has a predicted LogP of approximately 1.0 [2], and the 1-ethyl analog is expected to be even more lipophilic. This difference of >0.6 LogP units represents a >4-fold difference in partition coefficient.
| Evidence Dimension | Lipophilicity (calculated LogP) |
|---|---|
| Target Compound Data | 0.326 |
| Comparator Or Baseline | 1-Methyl-1H-pyrazole-5-carboxylic acid (estimated LogP ~1.0); 1-Ethyl-1H-pyrazole-5-carboxylic acid (estimated LogP >1.0) |
| Quantified Difference | ΔLogP > 0.6 vs. 1-methyl analog |
| Conditions | Calculated LogP values from ChemBase database [1] |
Why This Matters
Lower LogP values correlate with reduced membrane permeability and improved solubility in aqueous media, which can be critical for early-stage drug discovery and agrochemical formulation.
- [1] ChemBase. (n.d.). 1-(2-methoxyethyl)-1H-pyrazole-5-carboxylic acid. ChemBase ID: 283712. Retrieved from https://www.chembase.cn View Source
- [2] PubChem. (n.d.). 1-Methyl-1H-pyrazole-5-carboxylic acid. CID 2758870. Retrieved from https://pubchem.ncbi.nlm.nih.gov View Source
